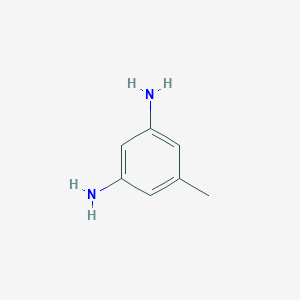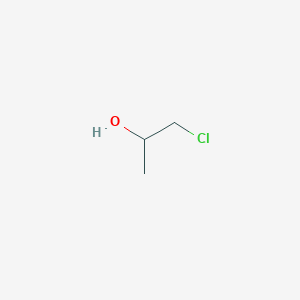
Madmeg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madmeg, also known as methoxydihydromorphinan, is a synthetic opioid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to morphine but has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment.
Mecanismo De Acción
Madmeg acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. However, unlike traditional opioids, Madmeg does not activate the receptor directly. Instead, it acts as a positive allosteric modulator, enhancing the receptor's response to endogenous opioids such as enkephalins and endorphins. This unique mechanism of action is thought to be responsible for Madmeg's analgesic and anti-addictive effects.
Efectos Bioquímicos Y Fisiológicos
Madmeg has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in pain signaling. These effects are thought to be responsible for Madmeg's analgesic and anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Madmeg has several advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment. Additionally, it has been shown to have low abuse potential, making it a safer alternative to traditional opioids. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds. Additionally, more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on Madmeg. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor. Additionally, more research is needed to fully understand its safety and efficacy, particularly in comparison to traditional opioids. Finally, there is potential for Madmeg to be used in combination with other compounds for pain management and addiction treatment, and further research is needed to explore these possibilities.
Métodos De Síntesis
Madmeg can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reduction of thebaine, a natural alkaloid found in opium poppy, followed by methylation of the resulting compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Madmeg has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management. Additionally, it has been found to have anti-addictive effects, making it a potential treatment for opioid addiction.
Propiedades
Número CAS |
19229-53-9 |
|---|---|
Nombre del producto |
Madmeg |
Fórmula molecular |
C13H23NO8 |
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1 |
Clave InChI |
SJNGMSJRKAEHPH-TYDLLCAUSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C |
SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
SMILES canónico |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Sinónimos |
MADMEG methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside muramic acid methyl glycoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







